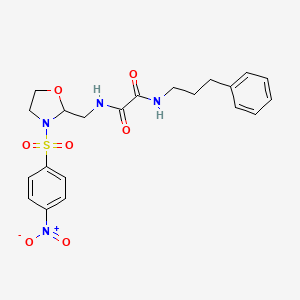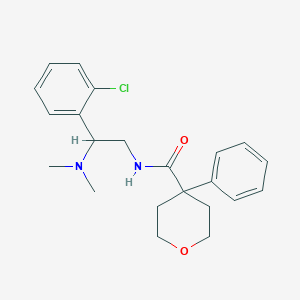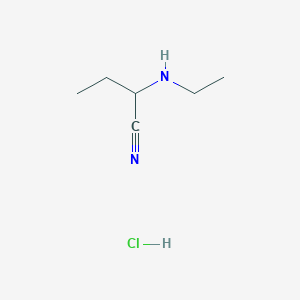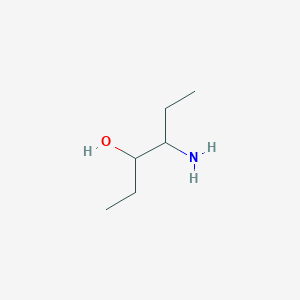
1-(5-(Difluoromethyl)pyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Difluoromethyl)pyridin-3-yl)ethanone, or 5-difluoromethyl-3-pyridin-1-yl ethanone, is an organic compound with a molecular formula of C7H7F2NO. It is a colorless liquid with a boiling point of 203.6 °C and a melting point of −20 °C. 5-difluoromethyl-3-pyridin-1-yl ethanone is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. It is also used as a reagent in organic chemistry and as a catalyst in the synthesis of organic compounds.
Mécanisme D'action
The mechanism of action of 5-difluoromethyl-3-pyridin-1-yl ethanone is not well understood. However, it is believed that the compound acts as a Lewis acid, which means that it is able to accept electrons from other molecules. This allows the compound to form complexes with other molecules, which can then be used in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-difluoromethyl-3-pyridin-1-yl ethanone are not well understood. However, it is believed that the compound may have some effect on the activity of enzymes and other proteins in the body. Additionally, it may have some effect on the metabolism of certain drugs, as well as on the absorption and distribution of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-difluoromethyl-3-pyridin-1-yl ethanone is that it is relatively easy to synthesize in the lab. Additionally, it is a relatively stable compound, which makes it suitable for use in a variety of chemical reactions. However, it is important to note that the compound is toxic and should be handled with caution. Additionally, the compound is volatile, which means that it can easily evaporate and should be stored in a sealed container.
Orientations Futures
There are a number of potential future directions for research using 5-difluoromethyl-3-pyridin-1-yl ethanone. These include further research into the biochemical and physiological effects of the compound, as well as research into its potential uses in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research could be done into the use of the compound as a catalyst in the synthesis of organic compounds. Finally, research could be done into the use of the compound as a reagent in organic chemistry.
Méthodes De Synthèse
5-difluoromethyl-3-pyridin-1-yl ethanone can be synthesized through a number of different methods. The most common method is the reaction between 1-bromo-3-fluoropyridine and ethylmagnesium bromide in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction yields a mixture of 1-(5-difluoromethyl)pyridin-3-yl)ethanone and 1-(5-difluoromethyl)pyridin-2-yl)ethanone. The two compounds can be separated by column chromatography.
Applications De Recherche Scientifique
5-difluoromethyl-3-pyridin-1-yl ethanone has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other organic compounds and as a catalyst in the synthesis of organic compounds. It has also been used in the synthesis of pharmaceuticals and agrochemicals. Additionally, it has been used in the synthesis of photochromic molecules and in the development of new catalysts for the synthesis of organic compounds.
Propriétés
IUPAC Name |
1-[5-(difluoromethyl)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-5(12)6-2-7(8(9)10)4-11-3-6/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUQIVOWDXUZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CC(=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Difluoromethyl)pyridin-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2691592.png)
![N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide](/img/structure/B2691594.png)

![3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one](/img/structure/B2691596.png)



![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2691603.png)

![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B2691607.png)
![1-[4-(butyrylamino)benzoyl]-N-cycloheptylpiperidine-3-carboxamide](/img/structure/B2691609.png)

![7-((3-chloro-4-fluorobenzyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691612.png)